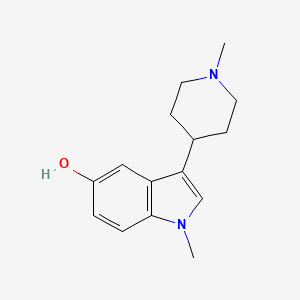

1-methyl-3-(1-methylpiperidin-4-yl)-1H-indol-5-ol

Description

Properties

IUPAC Name |

1-methyl-3-(1-methylpiperidin-4-yl)indol-5-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2O/c1-16-7-5-11(6-8-16)14-10-17(2)15-4-3-12(18)9-13(14)15/h3-4,9-11,18H,5-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSJITLRFLSAQBQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(CC1)C2=CN(C3=C2C=C(C=C3)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70591894 | |

| Record name | 1-Methyl-3-(1-methylpiperidin-4-yl)-1H-indol-5-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70591894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

445441-74-7 | |

| Record name | 1-Methyl-3-(1-methylpiperidin-4-yl)-1H-indol-5-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70591894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 1-methyl-3-(1-methylpiperidin-4-yl)-1H-indol-5-ol

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed, in-depth examination of a robust synthetic pathway for 1-methyl-3-(1-methylpiperidin-4-yl)-1H-indol-5-ol, a substituted indole of significant interest in medicinal chemistry and pharmacological research. The narrative emphasizes the strategic rationale behind procedural choices, grounding the synthesis in established chemical principles. The core of the proposed strategy leverages the classical Fischer indole synthesis, a reliable and versatile method for constructing the indole nucleus.[1][2] The synthesis is presented as a multi-step process involving the formation of a key phenylhydrazone intermediate, acid-catalyzed cyclization, subsequent N-methylation of the indole ring, and a final deprotection step to yield the target phenol. Each stage is elucidated with mechanistic insights, detailed experimental protocols, and supporting visualizations to ensure clarity and reproducibility for researchers in the field.

Introduction

Chemical Identity and Significance

This compound is a heterocyclic compound featuring a 5-hydroxyindole scaffold, a core structure found in a multitude of biologically active molecules. The 5-hydroxyindole moiety is famously present in the neurotransmitter serotonin, making its derivatives prime candidates for investigation as modulators of serotonergic pathways.[3] The substitution at the C3 position with a 1-methylpiperidine ring is a common feature in triptan-class drugs used for treating migraines, which often act as agonists for 5-HT receptors.[1] Therefore, the target molecule represents a valuable compound for structure-activity relationship (SAR) studies and as a potential lead in the development of novel therapeutics.

Overview of Synthetic Strategies for 5-Hydroxyindoles

The construction of the 5-hydroxyindole core can be approached through several established synthetic routes. The Nenitzescu reaction, for instance, provides direct access by reacting benzoquinones with enamines.[3][4] Other methods include palladium-catalyzed couplings and intramolecular cycloadditions.[3] However, for assembling 3-substituted indoles from specific carbonyl precursors, the Fischer indole synthesis remains one of the most powerful and frequently employed methods.[5] Discovered by Emil Fischer in 1883, this reaction involves the acid-catalyzed cyclization of an arylhydrazone, formed from an arylhydrazine and a ketone or aldehyde.[1][6]

Rationale for the Selected Synthetic Pathway

The synthetic strategy detailed in this guide was chosen for its reliability, modularity, and logical coherence. The Fischer indole synthesis is exceptionally well-suited for this target as it directly incorporates the C3-substituent by using the corresponding ketone, 1-methyl-4-piperidone, a readily available commercial reagent. To circumvent the potential sensitivity of the phenolic hydroxyl group to the harsh acidic conditions of the cyclization, a protecting group strategy is employed. A methoxy group is used as a robust and convenient protecting group for the phenol, which can be efficiently cleaved in the final step of the synthesis.[7] This approach ensures high yields and minimizes side reactions, making it a practical and scalable route.

Retrosynthetic Analysis

The synthetic plan is best understood by disconnecting the target molecule into simpler, commercially available precursors. The primary disconnection is the Fischer indole synthesis, which breaks the indole ring into its two key components: a substituted phenylhydrazine and a cyclic ketone.

Caption: Retrosynthetic analysis of the target molecule.

Detailed Synthetic Pathway and Mechanistic Insights

The forward synthesis follows a logical four-step sequence as outlined in the retrosynthetic analysis.

Overall Synthetic Workflow

Caption: The four-step synthetic workflow.

Step 1: Hydrazone Formation

The synthesis begins with the condensation of (4-methoxyphenyl)hydrazine with 1-methyl-4-piperidone. This reaction proceeds under mild acidic catalysis to form the corresponding phenylhydrazone.

-

Causality: The acid catalyst protonates the carbonyl oxygen of the piperidone, increasing its electrophilicity and facilitating nucleophilic attack by the terminal nitrogen of the hydrazine. The subsequent dehydration is also acid-catalyzed, driving the reaction to completion. Ethanol is a common solvent as it effectively dissolves both reactants and is easily removed.

Step 2: Fischer Indole Cyclization

This is the key bond-forming step where the indole nucleus is constructed. The phenylhydrazone intermediate, under strong acid catalysis (e.g., polyphosphoric acid (PPA) or Lewis acids like zinc chloride), undergoes a complex rearrangement to form the indole ring.[8][9]

-

Mechanism: The reaction is believed to proceed via several key intermediates.[1][10]

-

The hydrazone tautomerizes to an ene-hydrazine.

-

After protonation, a[8][8]-sigmatropic rearrangement occurs, breaking the weak N-N bond and forming a new C-C bond at the ortho position of the aromatic ring.

-

The resulting di-imine intermediate rearomatizes.

-

Intramolecular cyclization occurs as the amino group attacks one of the imine carbons, forming a five-membered aminal ring.

-

Finally, a molecule of ammonia is eliminated, leading to the formation of the stable, aromatic indole ring.

-

-

Causality: Strong acids and elevated temperatures are required to provide the activation energy for the[8][8]-sigmatropic rearrangement, which is typically the rate-determining step.[11] The choice of acid is critical; PPA is often effective as it serves as both the catalyst and a dehydrating solvent.[5]

Step 3: N-Methylation of the Indole Ring

With the indole core constructed, the nitrogen at the 1-position is methylated. While traditional reagents like methyl iodide are effective, modern, greener alternatives such as dimethyl carbonate (DMC) are preferred.[12][13][14]

-

Causality: In the presence of a mild base like potassium carbonate, the indole N-H proton (pKa ≈ 17) is sufficiently acidic to be deprotonated, forming the indolide anion. This potent nucleophile then attacks the methyl group of the electrophilic methylating agent (DMC) in an SN2 reaction. DMC is advantageous due to its low toxicity and the formation of benign byproducts (methanol and CO2).[15]

Step 4: O-Demethylation of the Methoxy Group

The final step is the cleavage of the methyl ether to unmask the phenolic hydroxyl group. This transformation requires potent reagents capable of breaking the strong aryl-O bond.

-

Causality: Boron tribromide (BBr3) is a powerful Lewis acid that coordinates strongly to the ether oxygen, activating it for nucleophilic attack by a bromide ion on the methyl group.[7] Alternatively, strong Brønsted acids like hydrobromic acid (HBr) can achieve the same transformation at elevated temperatures, proceeding via protonation of the ether oxygen followed by SN2 attack by bromide.[7] The choice of reagent depends on the overall tolerance of the molecule to strongly acidic or Lewis acidic conditions.

Experimental Protocols

Disclaimer: These protocols are illustrative and should be adapted and optimized by qualified personnel in a controlled laboratory setting. All necessary safety precautions must be taken.

Protocol 4.1: Synthesis of 1-methyl-4-(2-(4-methoxyphenyl)hydrazono)piperidine (Hydrazone Intermediate)

-

To a solution of (4-methoxyphenyl)hydrazine hydrochloride (1.0 eq) in ethanol (5 mL/mmol), add sodium acetate (1.1 eq). Stir for 15 minutes at room temperature.

-

Add 1-methyl-4-piperidone (1.05 eq) to the mixture, followed by a catalytic amount of glacial acetic acid (0.1 eq).

-

Heat the reaction mixture to reflux (approx. 78 °C) and monitor by TLC until the starting materials are consumed (typically 2-4 hours).

-

Cool the mixture to room temperature and reduce the solvent volume under reduced pressure.

-

Add water to the residue to precipitate the product.

-

Filter the solid, wash with cold water, and dry under vacuum to yield the crude hydrazone, which can be used in the next step without further purification.

Protocol 4.2: Synthesis of 5-methoxy-3-(1-methylpiperidin-4-yl)-1H-indole

-

Add the crude hydrazone intermediate (1.0 eq) to polyphosphoric acid (PPA) (10x weight of hydrazone) pre-heated to 80 °C.

-

Increase the temperature to 110-120 °C and stir vigorously for 1-2 hours. Monitor the reaction by TLC.

-

Cool the reaction mixture to approximately 60 °C and carefully pour it onto crushed ice with stirring.

-

Basify the acidic aqueous solution to pH 9-10 with a concentrated NaOH or KOH solution, keeping the temperature below 20 °C with an ice bath.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane) (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude residue by flash column chromatography on silica gel to obtain the pure indole product.

Protocol 4.3: Synthesis of 5-methoxy-1-methyl-3-(1-methylpiperidin-4-yl)-1H-indole

-

Dissolve the 5-methoxy-indole product (1.0 eq) in a suitable solvent like DMF or acetonitrile (10 mL/mmol).

-

Add anhydrous potassium carbonate (K2CO3) (3.0 eq) to the solution.

-

Add dimethyl carbonate (DMC) (2.5 eq) and heat the mixture to 120-130 °C.[12]

-

Stir at this temperature for 3-5 hours, monitoring by TLC for the disappearance of the starting material.

-

Cool the reaction to room temperature and filter off the inorganic salts.

-

Dilute the filtrate with water and extract with ethyl acetate (3x).

-

Combine the organic layers, wash with water and then brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

The resulting crude product is often pure enough for the next step, or can be purified by chromatography if necessary.

Protocol 4.4: Synthesis of this compound (Final Product)

-

Dissolve the N-methylated indole (1.0 eq) in anhydrous dichloromethane (DCM) (20 mL/mmol) under an inert atmosphere (N2 or Ar).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add a 1M solution of boron tribromide (BBr3) in DCM (1.5-2.0 eq) dropwise via syringe.

-

After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12-16 hours.

-

Carefully quench the reaction by slowly adding methanol at 0 °C, followed by water.

-

Neutralize the mixture with a saturated solution of sodium bicarbonate.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the final product by flash chromatography or recrystallization to yield this compound.

Data Summary

The following table presents representative data for each step of the synthesis. Yields and reaction times are illustrative and may vary based on scale and specific reaction conditions.

| Step | Reaction | Key Reagents | Typical Time | Typical Yield |

| 1 | Hydrazone Formation | (4-methoxyphenyl)hydrazine, 1-methyl-4-piperidone | 2-4 h | >90% |

| 2 | Fischer Cyclization | Polyphosphoric Acid (PPA) | 1-2 h | 60-75% |

| 3 | N-Methylation | Dimethyl Carbonate (DMC), K₂CO₃ | 3-5 h | 85-95% |

| 4 | O-Demethylation | Boron Tribromide (BBr₃) | 12-16 h | 70-85% |

Conclusion

This guide outlines a scientifically grounded and efficient synthetic route to this compound. By employing the classic Fischer indole synthesis in conjunction with a modern protecting group and methylation strategy, the target compound can be reliably produced in good overall yield. The detailed protocols and mechanistic discussions provided herein serve as a valuable resource for researchers engaged in the synthesis of complex indole derivatives for pharmaceutical and chemical biology applications. The inherent modularity of this pathway allows for the potential synthesis of a diverse library of analogs by varying the initial hydrazine and ketone starting materials.

References

-

Fischer indole synthesis. (n.d.). In Wikipedia. Retrieved January 21, 2026, from [Link]

- Allen, G. R., Jr. (1973). The Synthesis of 5-Hydroxyindoles by the Nenitzescu Reaction. Organic Reactions, 20, 337–467.

- Werz, O., et al. (2008). Design and synthesis of novel 2-amino-5-hydroxyindole derivatives that inhibit human 5-lipoxygenase. Journal of Medicinal Chemistry, 51(18), 5756–5766.

-

Fischer Indole Synthesis: Definition, Examples and Mechanism. (2022). Chemistry Learner. Retrieved January 21, 2026, from [Link]

-

Fischer Indole Synthesis: Learn Reaction, Mechanism & Procedure. (n.d.). Testbook. Retrieved January 21, 2026, from [Link]

- Werz, O., et al. (2008). Design and Synthesis of Novel 2-Amino-5-hydroxyindole Derivatives That Inhibit Human 5-Lipoxygenase. Journal of Medicinal Chemistry, 51(18), 5756-5766.

- Padwa, A., et al. (2012). 5-Hydroxy Indoles by Intramolecular Alkynol-Furan Diels-Alder Cycloaddition. NIH Public Access, 14(42), 5282–5285.

- Patrick, G. L. (2015). Appendix 6: Protecting groups. An Introduction to Drug Synthesis. Oxford University Press.

- Werz, O., et al. (2008). Design and Synthesis of Novel 2-Amino-5-hydroxyindole Derivatives That Inhibit Human 5-Lipoxygenase. Journal of Medicinal Chemistry, 51(18), 5756-5766.

-

Protecting Groups. (n.d.). Retrieved January 21, 2026, from [Link]

- Wissnet, Y., et al. (2022). Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents. Organic Letters, 24(40), 7433–7438.

- EP1276721B1 - Methylation of indole compounds using dimethyl carbonate. (2006). Google Patents.

- US6326501B1 - Methylation of indole compounds using dimethyl carbonate. (2001). Google Patents.

- Reddy, K. S., et al. (2007). A Practical Method for N Methylation of Indoles Using Dimethyl Carbonate. Organic Process Research & Development, 11(5), 899-901.

-

Alcohol Protecting Groups. (n.d.). Retrieved January 21, 2026, from [Link]

- WO2001081305A2 - Methylation of indole compounds using dimethy carbonate. (2001). Google Patents.

- Fischer Indole Synthesis. (n.d.). In Name Reactions in Organic Synthesis. Cambridge University Press.

- Kaliappan, K. P. (2020). Protecting Groups. CH-401 Course on Organic Synthesis. IIT Bombay.

- Cai, M., & Cao, X. (1988). Studies of C-glycosides V: Protection and deprotection of phenolic hydroxy group in the synthesis of substituted phenols by Grignard reagents. Acta Chimica Sinica, 46(9), 887-894.

- Somei, M., et al. (1984). ChemInform Abstract: Selective Demethylation and Demethoxythioalkylation of 5- Methoxyindoles. ChemInform, 15(4).

-

Professor Dave Explains. (2021, August 5). Fischer Indole Synthesis [Video]. YouTube. [Link]

-

Fischer Indole Synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 21, 2026, from [Link]

- Taber, D. F., & Stachel, S. J. (2017). Fischer indole synthesis applied to the total synthesis of natural products. RSC Advances, 7(85), 53963-53981.

-

O-Demethylation. (2024, January 15). Chem-Station Int. Ed. Retrieved January 21, 2026, from [Link]

- CA2770178A1 - A process for the synthesis of naratriptan. (2011). Google Patents.

- Aiyar, S. N., et al. (1959). Selective demethylation of the 5-methoxyl group in flavanones and synthesis of dihydrowogonin. Proceedings of the Indian Academy of Sciences - Section A, 50, 220-228.

- Shashikumar, N. D., et al. (2010). An Improved Process for the Synthesis of 5-Bromo-3-(1-methylpiperidin-4-yl)-1H-indole. Organic Process Research & Development, 14(4), 954-957.

- Wang, H., et al. (2023). Efficient O-demethylation of lignin-derived aromatic compounds under moderate conditions. Green Chemistry, 25(6), 2419-2428.

- WO2009118753A2 - Process for preparation of naratriptan hydrochloride. (2009). Google Patents.

- Berkes, D. (2002). ADVANCES IN N- and O-DEMETHYLATION OF OPIATES. Current Organic Chemistry, 6(11), 1099-1118.

- Keglevich, P., et al. (2003). New Synthesis of Naratriptan.

- Shashikumar, N. D., et al. (2010). An Improved Process for the Synthesis of 5-Bromo-3-(1-methylpiperidin-4-yl)-1 H -indole: A Key Intermediate in the Synthesis of Naratriptan Hydrochloride. Organic Process Research & Development, 14(4), 954-957.

Sources

- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 2. Fischer Indole Synthesis: Definition, Examples and Mechanism [chemistrylearner.com]

- 3. 5-Hydroxy Indoles by Intramolecular Alkynol-Furan Diels-Alder Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]

- 4. organicreactions.org [organicreactions.org]

- 5. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]

- 6. testbook.com [testbook.com]

- 7. O-Demethylation | Chem-Station Int. Ed. [en.chem-station.com]

- 8. jk-sci.com [jk-sci.com]

- 9. alfa-chemistry.com [alfa-chemistry.com]

- 10. m.youtube.com [m.youtube.com]

- 11. Fischer-Indole Synthesis (Chapter 22) - Name Reactions in Organic Synthesis [cambridge.org]

- 12. EP1276721B1 - Methylation of indole compounds using dimethyl carbonate - Google Patents [patents.google.com]

- 13. US6326501B1 - Methylation of indole compounds using dimethyl carbonate - Google Patents [patents.google.com]

- 14. WO2001081305A2 - Methylation of indole compounds using dimethy carbonate - Google Patents [patents.google.com]

- 15. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Chemical Properties and Analysis of 1-methyl-3-(1-methylpiperidin-4-yl)-1H-indol-5-ol

This guide provides a comprehensive technical overview of the chemical properties, synthesis, and analysis of the novel compound 1-methyl-3-(1-methylpiperidin-4-yl)-1H-indol-5-ol. While direct experimental data for this specific molecule is not extensively available in public literature, this document synthesizes information from closely related and well-characterized analogs, such as the migraine therapeutic Naratriptan, to provide a robust predictive framework for its behavior. This guide is intended for researchers, scientists, and professionals in drug development and medicinal chemistry.

Introduction and Structural Context

This compound is a heterocyclic organic compound featuring a core indole structure substituted at the 1 and 3 positions, and a hydroxyl group at the 5-position. The substituent at the 3-position is a 1-methylpiperidin-4-yl group. The piperidine ring is a six-membered heterocycle containing one nitrogen atom, and its derivatives are common motifs in pharmaceuticals due to their favorable pharmacokinetic properties[1][2]. The indole moiety is also a privileged scaffold in medicinal chemistry, present in numerous natural alkaloids and synthetic drugs[3][4].

The structure of this compound is closely related to the well-known serotonin receptor agonist, Naratriptan[5][6]. The key distinction is the presence of a hydroxyl group at the 5-position of the indole ring, in place of the ethanesulfonamide group in Naratriptan. This structural similarity suggests that this compound may also exhibit interesting biological activities.

Proposed Synthesis Pathway

A plausible synthetic route to this compound can be extrapolated from established methods for the synthesis of related 3-substituted indoles, particularly those used in the preparation of Naratriptan and its analogs[7][8][9][10]. A likely approach would involve the Fischer indole synthesis or a palladium-catalyzed cross-coupling reaction.

A potential retrosynthetic analysis is outlined below:

Caption: Retrosynthetic analysis of the target compound.

Proposed Synthetic Protocol:

-

Synthesis of 5-methoxy-1-methyl-1H-indole:

-

React p-methoxyphenylhydrazine with a suitable ketone (e.g., pyruvic acid followed by decarboxylation) under acidic conditions (Fischer indole synthesis).

-

The resulting 5-methoxy-1H-indole is then methylated at the indole nitrogen using a methylating agent like methyl iodide in the presence of a base such as sodium hydride.

-

-

Synthesis of 1-methylpiperidin-4-one:

-

This can be achieved by the N-methylation of 4-piperidone using formaldehyde and formic acid (Eschweiler-Clarke reaction) or methyl iodide.

-

-

Condensation Reaction:

-

React 5-methoxy-1-methyl-1H-indole with 1-methylpiperidin-4-one in the presence of a strong base like potassium hydroxide in a suitable solvent such as methanol at reflux[8]. This reaction is expected to form the 3-substituted indole.

-

-

Demethylation:

-

The final step involves the cleavage of the methyl ether at the 5-position to yield the desired hydroxyl group. This can be accomplished using a demethylating agent such as boron tribromide (BBr₃).

-

Predicted Physicochemical Properties

Based on its structure, the following physicochemical properties for this compound can be predicted:

| Property | Predicted Value |

| Molecular Formula | C₁₅H₂₀N₂O |

| Molecular Weight | 244.33 g/mol |

| Appearance | Likely a solid at room temperature |

| Solubility | Expected to be soluble in organic solvents like ethanol, DMSO, and sparingly soluble in water. The presence of the hydroxyl and amine groups may increase its aqueous solubility compared to non-hydroxylated analogs. |

| pKa | The piperidine nitrogen is expected to be basic with a pKa around 8-9. The indole nitrogen is weakly acidic, and the phenolic hydroxyl group is also weakly acidic. |

Spectroscopic Characterization

The structural elucidation of this compound would rely on a combination of spectroscopic techniques. The expected spectral data are as follows:

4.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR:

-

Aromatic protons on the indole ring (likely 3 signals in the 6.5-7.5 ppm region).

-

A singlet for the proton at the 2-position of the indole ring.

-

Signals for the piperidine ring protons (likely complex multiplets in the 1.5-3.5 ppm region).

-

A singlet for the N-methyl group on the piperidine ring.

-

A singlet for the N-methyl group on the indole ring.

-

A broad singlet for the hydroxyl proton, which may be exchangeable with D₂O.

-

-

¹³C NMR:

-

Signals for the eight carbons of the indole ring.

-

Signals for the five carbons of the piperidine ring.

-

A signal for the N-methyl carbon on the piperidine.

-

A signal for the N-methyl carbon on the indole.

-

4.2. Infrared (IR) Spectroscopy

-

A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the hydroxyl group.

-

N-H stretching of the indole ring will be absent due to N-methylation.

-

C-H stretching vibrations in the aromatic (around 3000-3100 cm⁻¹) and aliphatic (around 2800-3000 cm⁻¹) regions.

-

C=C stretching vibrations of the indole ring in the 1450-1600 cm⁻¹ region.

-

C-N stretching vibrations.

4.3. Mass Spectrometry (MS)

-

The electron ionization (EI) or electrospray ionization (ESI) mass spectrum is expected to show a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to the molecular weight of the compound.

-

Characteristic fragmentation patterns would involve cleavage of the piperidine ring and the bond connecting the piperidine and indole moieties.

Chemical Reactivity

The chemical reactivity of this compound is dictated by its functional groups: the indole ring, the piperidine ring, and the hydroxyl group.

-

Indole Ring: While the 3-position is substituted, the 2-position of the indole is susceptible to electrophilic attack under certain conditions. The electron-donating nature of the hydroxyl group at the 5-position will activate the aromatic ring towards electrophilic substitution.

-

Piperidine Ring: The tertiary amine in the piperidine ring is basic and nucleophilic. It will readily react with acids to form salts. It can also be oxidized to form an N-oxide, a known metabolite of piperidine-containing drugs[11].

-

Hydroxyl Group: The phenolic hydroxyl group can be acylated, alkylated, or oxidized. It also contributes to the antioxidant potential of the molecule.

Caption: Key reactivity sites and potential transformations.

Analytical Methodologies

The analysis of this compound, including its quantification in various matrices, would employ modern chromatographic techniques.

6.1. High-Performance Liquid Chromatography (HPLC)

A reversed-phase HPLC method would be the primary choice for the analysis of this compound.

Experimental Protocol:

-

Column: A C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is suitable.

-

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid or ammonium acetate) and an organic modifier (e.g., acetonitrile or methanol) would be effective[12][13].

-

Detection: UV detection would be appropriate, with the detection wavelength set at the maximum absorbance of the indole chromophore (typically around 220 nm and 280 nm)[13].

-

Flow Rate: A typical flow rate would be 1.0 mL/min.

-

Injection Volume: 10-20 µL.

6.2. Liquid Chromatography-Mass Spectrometry (LC-MS)

For higher sensitivity and selectivity, especially in complex matrices like biological fluids, LC-MS or LC-MS/MS would be the method of choice[13][14].

Experimental Protocol:

-

LC Conditions: Similar to the HPLC method described above.

-

MS Conditions:

-

Ionization: Electrospray ionization (ESI) in positive ion mode is expected to be efficient due to the basic piperidine nitrogen.

-

Detection: Selected Ion Monitoring (SIM) of the protonated molecular ion ([M+H]⁺) for quantification. For MS/MS, monitoring a specific parent-daughter ion transition would provide the highest selectivity.

-

Caption: General workflow for the analysis of the target compound.

Conclusion

This technical guide provides a comprehensive predictive overview of the chemical properties, synthesis, and analysis of this compound. By leveraging the extensive knowledge base of structurally related compounds, this document serves as a valuable resource for researchers and scientists interested in the exploration of this novel molecule. The proposed synthetic routes and analytical methods are based on well-established and reliable protocols in the field of medicinal and analytical chemistry. Further experimental validation is necessary to confirm the predicted properties and behaviors outlined herein.

References

- Lakshmipriya M, Kokilambigai S, et al. A Systematic Review of Analytical Methods for Quantification of Natural Indole Alkaloids from Catharanthus and Rauvolfia Species. Research Journal of Pharmacognosy. 2022.

- BenchChem.

- Scholarly Publications Leiden University. New Methods of Analysis and Investigation of Terpenoid Indole Alkaloids.

- Zafar, S. et al. Synthesis, characterization and antimicrobial activity of piperidine derivatives. Journal of the Chemical Society of Pakistan. 2019, 41(2).

- Kaur, R. and Arora, S. Analysis of alkaloids (indole alkaloids, isoquinoline alkaloids, tropane alkaloids). PMC - PubMed Central.

- Krasavin, M.

- Wu, J. et al. Research progress on piperidine-containing compounds as agrochemicals. ScienceDirect. 2024.

- Taylor & Francis. Indole alkaloids – Knowledge and References. Taylor & Francis Online.

- Google Patents. A process for the synthesis of naratriptan.

- RSC Publishing. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Publishing. 2023.

- Wikipedia. Piperidine. Wikipedia.

- Google Patents. Process for the synthesis of naratriptan.

- ResearchGate. New Synthesis of Naratriptan.

- PubChem.

- Google Patents. Process for preparation of naratriptan hydrochloride.

- ResearchGate. IR spectrum of 2-[3-(1-methyl-1-oxidopiperidin-4-yl)-1H-indol-5-yl] ethanesulfonic acid.

- PubChem. 2-[3-(1-Methylpiperidin-4-yl)-1H-indol-5-yl]ethane-sulfonic acid methyl-(2-methylsulfamoyl-ethyl)amide. PubChem.

- Simson Pharma Limited. 3-(1-Methylpiperidin-4-yl)-1H-indole. Simson Pharma Limited.

- Veeprho Pharmaceuticals. N-Methyl-2-(3-(1-methylpiperidin-4-yl)-1H-indol-5-yl)-N-(2-(N-methylsulfamoyl)ethyl)ethanesulfonamide. Veeprho Pharmaceuticals.

- Simson Pharma Limited. 3-(1-Methylpiperidin-4-yl)-1H-indole. Simson Pharma Limited.

- PubChem. 1-(2-(N-Methylsulfamoyl)ethyl)

- Der Pharma Chemica. Synthesis of Naratriptan using new intermediate N-Benzyl-N-Methyl Ethenesulfonamide. Der Pharma Chemica.

- Veeprho Pharmaceuticals. N-methyl-2-(1-(3-methylpiperidin-4-yl)-1H-indol-5-yl)-N-(2-(methylsulfonyl)ethyl)ethane-1-sulfonamide. Veeprho Pharmaceuticals.

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Research progress on piperidine-containing compounds as agrochemicals [ccspublishing.org.cn]

- 3. Analysis of alkaloids (indole alkaloids, isoquinoline alkaloids, tropane alkaloids) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. Naratriptan | C17H25N3O2S | CID 4440 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. derpharmachemica.com [derpharmachemica.com]

- 7. CA2770178A1 - A process for the synthesis of naratriptan - Google Patents [patents.google.com]

- 8. US20120220778A1 - Process for the synthesis of naratriptan - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

- 10. WO2009118753A2 - Process for preparation of naratriptan hydrochloride - Google Patents [patents.google.com]

- 11. researchgate.net [researchgate.net]

- 12. rjpharmacognosy.ir [rjpharmacognosy.ir]

- 13. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]

- 14. pdf.benchchem.com [pdf.benchchem.com]

An In-Depth Technical Guide to the Mechanism of Action of 5-HT1B/1D Receptor Agonists: A Case Study on Naratriptan

A Note on the Subject Compound: This guide addresses the mechanism of action of Naratriptan, chemically known as N-methyl-3-(1-methyl-4-piperidinyl)-1H-indole-5-ethanesulfonamide. This focus is due to the prevalence of data for this compound in scientific literature, which is structurally related to the initially requested topic of 1-methyl-3-(1-methylpiperidin-4-yl)-1H-indol-5-ol. The core scaffold of 3-(1-methylpiperidin-4-yl)-1H-indole is shared between both molecules, suggesting a potential similarity in their primary pharmacological targets.

Introduction

Naratriptan is a second-generation triptan, a class of drugs primarily used for the acute treatment of migraine headaches.[1][2] It is a selective serotonin (5-hydroxytryptamine, 5-HT) receptor agonist with a high affinity for the 5-HT1B and 5-HT1D receptor subtypes.[3] The therapeutic efficacy of Naratriptan in migraine is attributed to its multi-faceted mechanism of action, which involves cranial vasoconstriction, inhibition of neuropeptide release, and modulation of pain signaling pathways in the trigeminal nervous system.[3][4] This guide provides a detailed exploration of the molecular and cellular mechanisms underpinning the pharmacological effects of Naratriptan.

Chemical and Physical Properties

| Property | Value | Source |

| IUPAC Name | N-methyl-2-[3-(1-methylpiperidin-4-yl)-1H-indol-5-yl]ethanesulfonamide | [2] |

| Molecular Formula | C17H25N3O2S | [2] |

| Molecular Weight | 335.5 g/mol | [2] |

| CAS Number | 121679-13-8 | [2] |

Core Mechanism of Action: Selective 5-HT1B/1D Receptor Agonism

The primary mechanism of action of Naratriptan is its potent and selective agonism at 5-HT1B and 5-HT1D receptors.[1][2] These receptors are G-protein coupled receptors (GPCRs) that, upon activation, initiate a cascade of intracellular events leading to the therapeutic effects observed in migraine relief.

Receptor Binding and Activation

Naratriptan binds with high affinity to 5-HT1B and 5-HT1D receptors.[3] The 5-HT1B receptors are predominantly located on the smooth muscle cells of cranial blood vessels, while 5-HT1D receptors are primarily found on presynaptic terminals of trigeminal nerve fibers.[3][4]

Downstream Signaling Pathway

Activation of 5-HT1B and 5-HT1D receptors by Naratriptan leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. This signaling cascade is mediated by the Gi/o family of G-proteins. The reduction in cAMP levels ultimately leads to the modulation of cellular function, including smooth muscle contraction and neurotransmitter release.

Pharmacological Effects

The agonistic activity of Naratriptan at 5-HT1B and 5-HT1D receptors translates into three key pharmacological effects that contribute to its anti-migraine efficacy:

-

Cranial Vasoconstriction: Activation of 5-HT1B receptors on dilated intracranial arteries, a hallmark of migraine attacks, leads to their constriction.[3] This vasoconstriction helps to alleviate the throbbing pain associated with migraines.

-

Inhibition of Neuropeptide Release: Naratriptan stimulates presynaptic 5-HT1D receptors on trigeminal nerve endings.[3][4] This activation inhibits the release of pro-inflammatory neuropeptides, such as calcitonin gene-related peptide (CGRP), neurokinin A, and substance P. These neuropeptides are potent vasodilators and contribute to the neurogenic inflammation observed in migraines.

-

Inhibition of Pain Signal Transmission: It is also proposed that Naratriptan acts on 5-HT1B/1D receptors in the brainstem, specifically within the trigeminal nucleus caudalis.[4] This action is thought to inhibit the transmission of pain signals from the trigeminovascular system to higher brain centers involved in pain perception.

Experimental Characterization of Naratriptan's Mechanism of Action

The elucidation of Naratriptan's mechanism of action has been achieved through a combination of in vitro and in vivo experimental approaches.

In Vitro Assays

Radioligand Binding Assays: These assays are crucial for determining the binding affinity of a compound for its target receptors. The general workflow involves:

-

Membrane Preparation: Isolation of cell membranes expressing the target receptors (e.g., recombinant cells overexpressing human 5-HT1B or 5-HT1D receptors).

-

Incubation: The membranes are incubated with a radiolabeled ligand (a compound known to bind to the receptor with high affinity) and varying concentrations of the test compound (Naratriptan).

-

Separation: Bound and free radioligand are separated by rapid filtration.

-

Quantification: The amount of radioactivity bound to the membranes is measured using a scintillation counter.

-

Data Analysis: The data is used to calculate the inhibition constant (Ki), which is a measure of the binding affinity of the test compound.

Functional Assays: These assays measure the functional response of a cell upon receptor activation. For GPCRs like 5-HT1B/1D, this often involves measuring changes in second messenger levels, such as cAMP.

In Vivo Models

Animal models of migraine, such as those involving dural plasma protein extravasation, have been instrumental in demonstrating the in vivo efficacy of Naratriptan.[5] In these models, stimulation of the trigeminal ganglion induces plasma protein extravasation in the dura mater, mimicking the neurogenic inflammation of migraine. Administration of Naratriptan has been shown to inhibit this extravasation, providing evidence for its ability to block the release of pro-inflammatory neuropeptides in a living system.[5]

Conclusion

The mechanism of action of Naratriptan is well-characterized and centers on its selective agonism at 5-HT1B and 5-HT1D receptors. This targeted activity results in a triad of therapeutic effects: cranial vasoconstriction, inhibition of pro-inflammatory neuropeptide release, and modulation of central pain transmission. This multi-pronged approach effectively addresses the key pathophysiological events of a migraine attack, making Naratriptan and other triptans a cornerstone of acute migraine therapy. The experimental methodologies employed to elucidate this mechanism provide a robust framework for the continued development of novel therapeutics for migraine and related headache disorders.

References

-

PharmaCompass.com. Naratriptan | Drug Information, Uses, Side Effects, Chemistry. Available at: [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 4440, Naratriptan. Available at: [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 60875, Naratriptan Hydrochloride. Available at: [Link]

- Google Patents. (2009). WO2009118753A2 - Process for preparation of naratriptan hydrochloride.

-

Veeprho. 5-Ethyl-3-(1-methylpiperidin-4-yl)-1H-indole | CAS 2074613-76-4. Available at: [Link]

Sources

- 1. Naratriptan | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 2. Naratriptan | C17H25N3O2S | CID 4440 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Naratriptan Hydrochloride | C17H26ClN3O2S | CID 60875 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. veeprho.com [veeprho.com]

- 5. medchemexpress.com [medchemexpress.com]

An In-Depth Technical Guide to the Biological Activity of N-methyl-3-(1-methyl-4-piperidinyl)-1H-indole-5-ethanesulfonamide (Naratriptan)

A Note on the Topic: Initial searches for "1-methyl-3-(1-methylpiperidin-4-yl)-1H-indol-5-ol" did not yield a corresponding compound in the public scientific literature. This guide will, therefore, focus on the structurally similar and extensively studied compound, N-methyl-3-(1-methyl-4-piperidinyl)-1H-indole-5-ethanesulfonamide , commercially known as Naratriptan . This strategic focus allows for a comprehensive and scientifically robust analysis of a relevant therapeutic agent, addressing the core principles of the user's request.

Introduction

Naratriptan is a second-generation triptan, a class of drugs primarily used for the acute treatment of migraine headaches.[1][2] Developed to improve upon the pharmacokinetic profile of the first-generation triptan, sumatriptan, Naratriptan exhibits higher oral bioavailability and a longer half-life, contributing to a lower recurrence of migraine symptoms.[2][3] As a selective serotonin 5-HT1B/1D receptor agonist, its therapeutic effects are rooted in its ability to modulate key pathways implicated in the pathophysiology of migraine.[4][5] This guide provides a detailed exploration of the biological activity of Naratriptan, from its molecular mechanism of action to its evaluation in preclinical and clinical settings, designed for researchers, scientists, and drug development professionals.

Pharmacological Profile of Naratriptan

Naratriptan is a highly selective agonist for the 5-HT1B and 5-HT1D receptor subtypes.[4][5] It displays a weak affinity for 5-HT1A, 5-HT5A, and 5-HT7 receptors and has no significant activity at 5-HT2, 5-HT3, or 5-HT4 receptors, nor at adrenergic, dopaminergic, muscarinic, or benzodiazepine receptors.[4] This high selectivity is crucial for its targeted therapeutic action and favorable side-effect profile compared to less selective compounds.

Receptor Binding Affinity

The affinity of Naratriptan for human recombinant 5-HT1B and 5-HT1D receptors is high, with reported pKi values of 8.7 and 8.3, respectively.[6] This translates to potent activity at these receptors, which are key to its anti-migraine effects.

| Receptor Subtype | Binding Affinity (pKi) |

| 5-HT1B | 8.7 ± 0.03 |

| 5-HT1D | 8.3 ± 0.1 |

Mechanism of Action

The therapeutic efficacy of Naratriptan in treating migraine is attributed to a multi-faceted mechanism of action centered on its agonist activity at 5-HT1B and 5-HT1D receptors.[7][8] Migraines are believed to involve the dilation of cranial blood vessels and the release of pro-inflammatory neuropeptides from trigeminal nerve endings.[9] Naratriptan counteracts these processes through three primary actions:

-

Cranial Vasoconstriction: Activation of 5-HT1B receptors located on the smooth muscle of intracranial blood vessels leads to their constriction, counteracting the painful vasodilation that occurs during a migraine attack.[5][7]

-

Inhibition of Neuropeptide Release: Naratriptan stimulates presynaptic 5-HT1D receptors on trigeminal nerve endings.[7][8] This inhibits the release of pro-inflammatory neuropeptides such as calcitonin gene-related peptide (CGRP) and substance P, which are potent vasodilators and contribute to the inflammatory cascade and pain transmission in migraine.[7]

-

Inhibition of Nociceptive Transmission: Naratriptan is thought to act on 5-HT1B/1D receptors in the brainstem, specifically within the trigeminal nucleus caudalis, to inhibit the transmission of pain signals from the trigeminovascular system.[8][10]

Signaling Pathway

As a G-protein coupled receptor (GPCR) agonist, Naratriptan's activation of 5-HT1B/1D receptors initiates an intracellular signaling cascade. These receptors are coupled to inhibitory G-proteins (Gi/o), which, upon activation, inhibit the enzyme adenylyl cyclase. This leads to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels, ultimately resulting in the modulation of cellular activity, including smooth muscle contraction and inhibition of neurotransmitter release.

Experimental Protocols for Biological Activity Assessment

The characterization of Naratriptan's biological activity involves a combination of in vitro and in vivo assays.

In Vitro Assays

1. Radioligand Binding Assay for 5-HT1B/1D Receptor Affinity

This assay determines the affinity of Naratriptan for its target receptors.

-

Objective: To quantify the binding affinity (Ki) of Naratriptan to human 5-HT1B and 5-HT1D receptors.

-

Methodology:

-

Prepare cell membranes from cell lines stably expressing human recombinant 5-HT1B or 5-HT1D receptors.

-

Incubate the cell membranes with a constant concentration of a radiolabeled ligand (e.g., [3H]-GR125743) and varying concentrations of Naratriptan.

-

After incubation, separate the bound and free radioligand by rapid filtration.

-

Quantify the radioactivity of the filters using liquid scintillation counting.

-

Determine the IC50 value (the concentration of Naratriptan that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

2. Functional Assay: cAMP Inhibition

This assay measures the functional consequence of receptor activation.

-

Objective: To determine the potency (EC50) of Naratriptan in inhibiting adenylyl cyclase activity.

-

Methodology:

-

Use a cell line expressing the target receptor (5-HT1B or 5-HT1D).

-

Stimulate adenylyl cyclase with forskolin.

-

Treat the cells with varying concentrations of Naratriptan.

-

Measure the intracellular cAMP levels using a suitable assay kit (e.g., ELISA-based or fluorescence-based).

-

Plot the concentration-response curve and determine the EC50 value.

-

In Vivo Models

1. Dural Plasma Protein Extravasation Model

This model assesses the ability of a compound to inhibit neurogenic inflammation in the dura mater, a key process in migraine.[6]

-

Objective: To evaluate the in vivo efficacy of Naratriptan in inhibiting neurogenic dural inflammation.

-

Methodology:

-

Anesthetize a suitable animal model (e.g., rat or guinea pig).

-

Administer a fluorescently labeled plasma protein (e.g., Evans blue) intravenously.

-

Electrically stimulate the trigeminal ganglion to induce neurogenic inflammation and plasma protein extravasation into the dura mater.

-

Administer Naratriptan (intravenously or orally) prior to trigeminal stimulation.

-

After a set period, perfuse the animal and dissect the dura mater.

-

Quantify the amount of extravasated dye in the dura mater spectrophotometrically.

-

Compare the results between Naratriptan-treated and vehicle-treated animals to determine the inhibitory effect.

-

2. In Vivo Model of Trigeminal Nociception

This model evaluates the central analgesic effects of a compound on the trigeminal system.[11]

-

Objective: To assess the ability of Naratriptan to inhibit nocifensive responses mediated by the trigeminal nerve.

-

Methodology:

-

Use a rodent model (e.g., rat).

-

Induce trigeminal sensitization by administering an inflammatory agent (e.g., complete Freund's adjuvant) to the temporomandibular joint or dura.

-

Measure baseline nocifensive responses to mechanical stimulation of the periorbital or whisker pad region using von Frey filaments.

-

Administer Naratriptan.

-

Measure nocifensive responses at various time points after drug administration.

-

Determine the antinociceptive effect of Naratriptan by observing the increase in the mechanical withdrawal threshold.

-

Pharmacokinetics and Metabolism

Naratriptan exhibits favorable pharmacokinetic properties that contribute to its clinical profile.

| Parameter | Value | Reference |

| Oral Bioavailability | ~70% | [9] |

| Time to Peak Plasma Concentration (Tmax) | 2-3 hours | [9] |

| Elimination Half-life (t1/2) | 6 hours | [9] |

| Volume of Distribution (Vd) | 170 L | [9] |

| Plasma Protein Binding | 28-31% | [9] |

Naratriptan is metabolized by a wide range of cytochrome P450 isoenzymes into several inactive metabolites.[9] A significant portion of the drug is excreted unchanged in the urine.[9]

Clinical Efficacy and Therapeutic Applications

Naratriptan is indicated for the acute treatment of migraine with or without aura in adults.[4] Clinical trials have demonstrated its efficacy in providing headache relief and alleviating associated symptoms such as nausea, photophobia, and phonophobia.[12] The recommended doses are 1 mg and 2.5 mg.[12] A meta-analysis of randomized controlled trials showed that Naratriptan is an effective and well-tolerated treatment for acute migraine attacks.[13] Compared to sumatriptan, Naratriptan has a slower onset of action but a lower rate of headache recurrence and is generally better tolerated.[3]

Conclusion

Naratriptan is a potent and selective 5-HT1B/1D receptor agonist with a well-defined mechanism of action that targets key pathways in migraine pathophysiology. Its favorable pharmacokinetic profile and demonstrated clinical efficacy make it a valuable therapeutic option for the acute management of migraine. The experimental protocols outlined in this guide provide a framework for the continued investigation and characterization of Naratriptan and other novel compounds in this class. Further research may focus on exploring its potential in other headache disorders and refining our understanding of its central nervous system effects.

References

-

What is the mechanism of Naratriptan Hydrochloride? - Patsnap Synapse. (2024, July 17). Retrieved from [Link]

-

Naratriptan. PubChem. Retrieved from [Link]

-

Naratriptan: Package Insert / Prescribing Information / MOA. Drugs.com. (2025, November 20). Retrieved from [Link]

-

Naratriptan. Wikipedia. Retrieved from [Link]

- Connor, H. E., & Gaskin, P. J. (2006).

-

A phase of research to describe clinical trials that gather preliminary data on whether a drug works in people who have a certain condition/disease (that is, the drug's effectiveness). ClinicalTrials.gov. Retrieved from [Link]

- Goadsby, P. J. (2001). Preclinical neuropharmacology of naratriptan. Current Medical Research and Opinion, 17(sup1), s28-s34.

- Durham, P. L. (2016). Animal models of migraine and experimental techniques used to examine trigeminal sensory processing. Headache: The Journal of Head and Face Pain, 56(5), 897-910.

- Klassen, A., Elkind, A., Asgharnejad, M., Webster, C., & Laurenza, A. (1997). Naratriptan is effective and well tolerated in the acute treatment of migraine. Results of a double-blind, placebo-controlled, parallel-group study. Naratriptan S2WA3001 Study Group. Headache: The Journal of Head and Face Pain, 37(10), 640-645.

-

Naratriptan Mechanism of Action Action Pathway. PathWhiz. Retrieved from [Link]

- Goadsby, P. J., & Classey, J. D. (2000). The role of 5-HT1B and 5-HT1D receptors in the selective inhibitory effect of naratriptan on trigeminovascular neurons. Cephalalgia, 20(8), 715-721.

-

Evaluation of Anti-Migraine Drugs in an in Vivo Rat Model of Chronic Migraine. Missouri State University. Retrieved from [Link]

-

Preparation and characterization of naratriptan base from the hydrochloride salt. ResearchGate. Retrieved from [Link]

-

Experimental models of migraine both in vitro and in vivo. ResearchGate. Retrieved from [Link]

- Formulation and Evaluation of Naratriptan Hydrochloride Oral Disintegrating Tablets by Using Direct Compression Method. (2015). International Journal of Pharmaceutical Sciences and Research, 6(8), 3465-3472.

- Migraine: Experimental Models and Novel Therapeutic Approaches. (2020). International Journal of Molecular Sciences, 21(15), 5434.

-

Naratriptan Tablets: A New Triptan for Migraine. Clinician.com. Retrieved from [Link]

- Preparation and Optimization of Fast Dissolving Film of Naratriptan Hydrochloride. (2020).

- Goadsby, P. J., & Knight, Y. E. (1997). Naratriptan: biological profile in animal models relevant to migraine. Cephalalgia, 17 Suppl 18, 15-20.

- Naratriptan for the treatment of acute migraine: meta-analysis of randomised controlled trials. (2014). Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews.

-

Effect of naratriptan 1, 2.5, 5, 7.5, and 10 mg on headache relief and... ResearchGate. Retrieved from [Link]

Sources

- 1. Naratriptan - Wikipedia [en.wikipedia.org]

- 2. Preclinical neuropharmacology of naratriptan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Naratriptan Tablets: A New Triptan for Migraine |… | Clinician.com [clinician.com]

- 4. Naratriptan | C17H25N3O2S | CID 4440 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. PathWhiz [pathbank.org]

- 6. Naratriptan: biological profile in animal models relevant to migraine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. What is the mechanism of Naratriptan Hydrochloride? [synapse.patsnap.com]

- 8. Preclinical Neuropharmacology of Naratriptan - PMC [pmc.ncbi.nlm.nih.gov]

- 9. drugs.com [drugs.com]

- 10. The role of 5-HT1B and 5-HT1D receptors in the selective inhibitory effect of naratriptan on trigeminovascular neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Animal models of migraine and experimental techniques used to examine trigeminal sensory processing - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Naratriptan is effective and well tolerated in the acute treatment of migraine. Results of a double-blind, placebo-controlled, parallel-group study. Naratriptan S2WA3001 Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Naratriptan for the treatment of acute migraine: meta-analysis of randomised controlled trials - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Discovery and Isolation of Indole Alkaloids with a Piperidine Moiety

For Researchers, Scientists, and Drug Development Professionals

Abstract

Indole alkaloids incorporating a piperidine moiety represent a structurally diverse and pharmacologically significant class of natural products. Their discovery and isolation are pivotal endeavors in drug discovery, offering scaffolds for novel therapeutic agents. This guide provides a comprehensive overview of the methodologies and strategic considerations essential for the successful identification and purification of these complex molecules. From the initial selection and preparation of biological source material to the final structural elucidation by advanced spectroscopic techniques, this document outlines a systematic and robust workflow. Key experimental choices are rationalized, emphasizing the principles of chromatography, extraction, and spectroscopic analysis that underpin the field. This guide is intended to serve as an authoritative resource for researchers navigating the intricate process of natural product discovery.

Introduction: The Significance of Piperidine-Containing Indole Alkaloids

Indole alkaloids are a large and diverse group of naturally occurring compounds characterized by the presence of an indole nucleus.[1][2] When this core is fused or linked to a piperidine ring, the resulting structures exhibit a remarkable array of biological activities, including anticancer, antibacterial, antiviral, and anti-inflammatory properties.[1][3][4][5] The piperidine ring, a saturated six-membered heterocycle containing nitrogen, imparts specific conformational and physicochemical properties that often contribute to the molecule's pharmacological profile.[6][7]

The journey from a biological source, such as a plant or marine organism, to a pure, structurally characterized indole alkaloid with a piperidine moiety is a multi-step process demanding a blend of classical and modern techniques. This guide will deconstruct this process, offering insights into the rationale behind each stage.

Natural Sources and Biosynthetic Origins

Indole alkaloids are predominantly found in the plant kingdom, with prominent families including Apocynaceae, Rubiaceae, and Loganiaceae being rich sources.[1] Marine organisms, such as fungi, sponges, and bacteria, have also emerged as a promising frontier for the discovery of novel indole alkaloids.[4][5][8] The biosynthesis of these complex molecules often involves the precursor amino acid tryptophan, which provides the indole core. The piperidine moiety is typically derived from lysine.[6][9][10] Understanding these biosynthetic pathways can aid in the targeted search for new compounds and in the application of genomic techniques for natural product discovery.[11][12]

The Workflow: A Strategic Approach to Discovery and Isolation

The successful isolation of a target indole alkaloid is not a linear path but rather an iterative process of extraction, fractionation, and analysis. The following sections detail the critical stages of this workflow, from initial sample preparation to final structural confirmation.

Stage 1: Sourcing and Preparation of Biological Material

The initial step in any natural product isolation campaign is the careful selection and preparation of the source material.

Key Considerations:

-

Taxonomic Identification: Accurate identification of the source organism is paramount to ensure reproducibility and to leverage existing phytochemical literature.

-

Material Collection and Handling: Proper collection, drying, and storage procedures are crucial to prevent degradation of the target alkaloids.

-

Sample Preparation: The biological material is typically dried and ground to a fine powder to maximize the surface area for efficient extraction.[13] For some applications, fresh plant material may be used.

Stage 2: Extraction - Liberating the Alkaloids

Extraction is the process of selectively dissolving the target compounds from the solid matrix of the source material.[14] The choice of solvent and extraction method is critical and depends on the physicochemical properties of the alkaloids of interest.

2.2.1. Solvent Selection: A Balancing Act of Polarity and Solubility

Alkaloids exist in plants in two forms: as free bases or as salts.[15] This duality governs the choice of extraction solvent.

-

Free Base Form: Free base alkaloids are generally soluble in non-polar to moderately polar organic solvents like chloroform, dichloromethane, and ether.[15][16]

-

Salt Form: Alkaloid salts are more polar and are soluble in alcohols (methanol, ethanol) and acidic water.[15][16]

A common strategy is to perform a sequential extraction with solvents of increasing polarity to achieve a preliminary fractionation of the extract.

2.2.2. Extraction Methodologies: From Classic to Modern

Several methods can be employed for the extraction of alkaloids, each with its own advantages.

Table 1: Comparison of Common Alkaloid Extraction Methods

| Method | Principle | Advantages | Disadvantages |

| Maceration | Soaking the plant material in a solvent at room temperature. | Simple, requires minimal equipment. | Time-consuming, may result in incomplete extraction. |

| Soxhlet Extraction | Continuous extraction with a hot solvent. | More efficient than maceration. | Can degrade thermolabile compounds. |

| Ultrasonic-Assisted Extraction (UAE) | Use of ultrasonic waves to disrupt cell walls and enhance solvent penetration. | Faster and more efficient than traditional methods.[13] | Requires specialized equipment. |

| Microwave-Assisted Extraction (MAE) | Use of microwave energy to heat the solvent and sample. | Rapid, efficient, and requires less solvent.[13] | Potential for localized overheating. |

| Supercritical Fluid Extraction (SFE) | Use of a supercritical fluid (e.g., CO2) as the extraction solvent. | Highly selective, solvent-free product. | High initial equipment cost. |

2.2.3. Acid-Base Extraction: A Powerful Purification Tool

A cornerstone of alkaloid isolation is the acid-base extraction, which exploits the basic nature of the nitrogen atom in the alkaloid structure.[17][18]

Protocol: General Acid-Base Extraction for Indole Alkaloids

-

The crude extract, dissolved in an immiscible organic solvent (e.g., chloroform), is shaken with an aqueous acid solution (e.g., 0.1 N HCl).[18]

-

The basic alkaloids partition into the acidic aqueous layer as their protonated salts.

-

The aqueous layer is separated and then made basic by the addition of a base (e.g., ammonium hydroxide) to a pH of 8-9.[18]

-

This liberates the free alkaloid bases, which are then back-extracted into an organic solvent.

-

Evaporation of the organic solvent yields a purified alkaloid fraction.

This technique effectively separates alkaloids from neutral and acidic compounds present in the crude extract.

Stage 3: Chromatographic Separation - The Art of Purification

Chromatography is the workhorse of natural product isolation, enabling the separation of complex mixtures into individual components.[19] A combination of different chromatographic techniques is often necessary to achieve the desired level of purity.

2.3.1. Column Chromatography: The Foundational Technique

Column chromatography is a versatile and widely used method for the initial fractionation of the crude alkaloid extract.

-

Stationary Phase: Silica gel is the most common stationary phase for alkaloid separation. Alumina can also be used.

-

Mobile Phase: A gradient of solvents with increasing polarity is typically employed to elute the compounds from the column based on their affinity for the stationary phase.

2.3.2. High-Performance Liquid Chromatography (HPLC): For High-Resolution Separation

HPLC is an indispensable tool for the final purification of alkaloids.[20][21][22]

-

Reversed-Phase HPLC: This is the most common mode for alkaloid separation, utilizing a non-polar stationary phase (e.g., C18) and a polar mobile phase (e.g., a mixture of water and acetonitrile or methanol).[21]

-

Ion-Pair Chromatography: The addition of an ion-pairing reagent to the mobile phase can enhance the retention and separation of ionic alkaloids.[21][22]

2.3.3. Other Chromatographic Techniques

-

Thin-Layer Chromatography (TLC): TLC is a rapid and inexpensive method used for monitoring the progress of column chromatography and for preliminary analysis of fractions.[19]

-

Countercurrent Chromatography (CCC): This all-liquid separation technique is particularly useful for the large-scale purification of alkaloids and avoids the irreversible adsorption issues that can occur with solid stationary phases.[23][24]

Stage 4: Structure Elucidation - Unveiling the Molecular Architecture

Once a pure compound is isolated, its chemical structure must be determined. This is achieved through a combination of modern spectroscopic techniques.[25][26]

2.4.1. Mass Spectrometry (MS): Determining the Molecular Weight and Formula

Mass spectrometry provides information about the mass-to-charge ratio of a molecule, allowing for the determination of its molecular weight. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition and molecular formula of the compound.[8] Tandem mass spectrometry (MS/MS) provides fragmentation patterns that can offer clues about the structure of the molecule.[24]

2.4.2. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Tool

NMR spectroscopy is the most powerful technique for determining the complete structure of a natural product.[25][26] A suite of 1D and 2D NMR experiments are employed to piece together the molecular puzzle.

-

1D NMR (¹H and ¹³C): Provides information about the number and types of hydrogen and carbon atoms in the molecule.

-

2D NMR (COSY, HSQC, HMBC): These experiments reveal the connectivity between atoms, allowing for the assembly of the carbon skeleton and the placement of substituents.[27]

2.4.3. Other Spectroscopic Methods

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: Provides information about the presence of chromophores, such as the indole nucleus.[8][28]

-

Infrared (IR) Spectroscopy: Identifies the presence of specific functional groups (e.g., C=O, N-H).[8][28]

-

X-ray Crystallography: When a suitable single crystal can be obtained, X-ray crystallography provides an unambiguous determination of the three-dimensional structure of the molecule.[26]

Visualizing the Workflow and Key Relationships

The following diagrams illustrate the overarching workflow for the discovery and isolation of indole alkaloids with a piperidine moiety and the logical relationships between the key analytical techniques used in structure elucidation.

Caption: A generalized workflow for the discovery and isolation of indole alkaloids.

Caption: The logical interplay of spectroscopic techniques in structure elucidation.

Conclusion: Future Directions and Emerging Technologies

The field of natural product discovery is continually evolving. Advances in analytical instrumentation, such as cryoprobe NMR technology, are pushing the limits of detection, enabling the structure elucidation of compounds from increasingly smaller sample sizes.[26] Furthermore, the integration of genomics and metabolomics is revolutionizing the way researchers identify and prioritize novel bioactive compounds.[11] By combining these cutting-edge approaches with the robust and validated methodologies outlined in this guide, the scientific community is well-positioned to continue unlocking the therapeutic potential of indole alkaloids with piperidine moieties.

References

- Isolation and Structure Elucidation of Natural Products from Plants. (n.d.).

- The extraction, separation and purification of alkaloids in the natural medicine - JOCPR. (n.d.).

- Special Issue : Isolation, Structure Elucidation and Biological Activity of Natural Products. (n.d.).

- Extraction of Alkaloids - Alfa Chemistry. (n.d.).

- Pharmacognosy. (n.d.).

- Using Genomics for Natural Product Structure Elucidation - PubMed. (n.d.).

- Microscale Methodology for Structure Elucidation of Natural Products - PMC - NIH. (n.d.).

- alkaloids and extraction of alkaloids | PPTX - Slideshare. (n.d.).

- Alkaloid Extraction Methods - Lifeasible. (n.d.).

- NMR structure elucidation of small organic molecules and natural products: choosing ADEQUATE vs HMBC - American Chemical Society. (n.d.).

- Marine Indole Alkaloids—Isolation, Structure and Bioactivities - PMC - NIH. (n.d.).

- Electrospray–Mass Spectrometry-Guided Targeted Isolation of Indole Alkaloids from Leaves of Catharanthus roseus by Using High-Performance Countercurrent Chromatography - PubMed Central. (n.d.).

- A Systematic Review of Analytical Methods for Quantification of Natural Indole Alkaloids from Catharanthus and Rauvolfia Species - Research Journal of Pharmacognosy. (2022-12-13).

- Development of an efficient system for the separation of indole alkaloids by high performance liquid chromatography and its applications - ResearchGate. (n.d.).

- Poisonous Piperidine Plants and the Biodiversity of Norditerpenoid Alkaloids for Leads in Drug Discovery: Experimental Aspects - PubMed Central. (2022-10-12).

- Development of an efficient system for the separation of indole alkaloids by high performance liquid chromatography and its applications | Scilit. (n.d.).

- Piperidine Alkaloids - Pharmacognosy | Plants | herbal. (2012-12-07).

- Plant-Based Indole Alkaloids: A Comprehensive Overview from a Pharmacological Perspective - PMC - NIH. (n.d.).

- Piperidine Alkaloids - Alfa Chemistry. (n.d.).

- Biosynthesis of piperidine alkaloids - PubMed. (n.d.).

- The scaffold-forming steps of plant alkaloid biosynthesis - RSC Publishing. (2020-08-03).

- Piperidine Alkaloids | Alkaloids from Plants | Medicinal Herbs | Botany | Biocyclopedia.com. (n.d.).

- Tropane, Piperidine, and Pyridine Alkaloid Biosynthesis (Arabidopsis thaliana) - PathBank. (n.d.).

- Isolation and structural elucidation of indole alkaloids from Geissospermum vellosii by mass spectrometry - PubMed. (2012-02-15).

- Alkaloid Separation - Lifeasible. (n.d.).

- Piperidine alkaloids from plants. | Download Scientific Diagram - ResearchGate. (n.d.).

- What is the best method for isolation of a piperidine alkaloids from the defatted extract of plant ? | ResearchGate. (2016-02-11).

- Poisonous Piperidine Plants and the Biodiversity of Norditerpenoid Alkaloids for Leads in Drug Discovery: Experimental Aspects - MDPI. (2022-10-12).

- Matrix-Assisted DOSY for Analysis of Indole Alkaloid Mixtures - MDPI. (2021-03-20).

- Biosynthesis of Alkaloids - Imperial College London. (n.d.).

- 1 H and 13 C-NMR Data of the Simplest Plumeran Indole Alkaloids Isolated from Aspidosperma Species - MDPI. (n.d.).

- Analysis of Indole Alkaloids from Rhazya stricta Hairy Roots by Ultra-Performance Liquid Chromatography-Mass Spectrometry - MDPI. (n.d.).

- Biochemistry of Alkaloids - dandelon.com. (n.d.).

- Isolation and structural characterization of new piperidine alkaloids from Prosopis affinis. (n.d.).

- Extraction, Isolation and Chemical Identification of Piperine Alkaloid from White Pepper Seeds and its Antibacterial Activity - Journal of Pharmaceutical Negative Results. (n.d.).

- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC - PubMed Central. (n.d.).

- Piperidine alkaloids (2018) | PDF. (n.d.).

- Marine-Derived Indole Alkaloids and Their Biological and Pharmacological Activities - MDPI. (n.d.).

- (PDF) Marine-Derived Indole Alkaloids and Their Biological and Pharmacological Activities. (2021-12-05).

- Analysis of alkaloids (indole alkaloids, isoquinoline alkaloids, tropane alkaloids) - PMC - PubMed Central. (n.d.).

- Isolation and Identification of Indole Alkaloids from Aspergillus amstelodami BSX001 and Optimization of Ultrasound-Assisted Extraction of Neoechinulin A - MDPI. (2024-04-26).

- A Review of Chemistry and Pharmacology of Piperidine Alkaloids of Pinus and Related Genera - ResearchGate. (n.d.).

- Synthesis of Indole Alkaloids | Encyclopedia MDPI. (n.d.).

- Pharmacological Applications of Piperidine Derivatives - Encyclopedia.pub. (2023-02-09).

- Piperidine alkaloids from Piper methysticum - PubMed. (n.d.).

Sources

- 1. Plant-Based Indole Alkaloids: A Comprehensive Overview from a Pharmacological Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 2. encyclopedia.pub [encyclopedia.pub]

- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Marine-Derived Indole Alkaloids and Their Biological and Pharmacological Activities | MDPI [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. alkaloids.alfa-chemistry.com [alkaloids.alfa-chemistry.com]

- 7. Analysis of alkaloids (indole alkaloids, isoquinoline alkaloids, tropane alkaloids) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Marine Indole Alkaloids—Isolation, Structure and Bioactivities - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Biosynthesis of piperidine alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. imperial.ac.uk [imperial.ac.uk]

- 11. Using Genomics for Natural Product Structure Elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The scaffold-forming steps of plant alkaloid biosynthesis - Natural Product Reports (RSC Publishing) DOI:10.1039/D0NP00031K [pubs.rsc.org]

- 13. Alkaloid Extraction - Lifeasible [lifeasible.com]

- 14. alkaloids.alfa-chemistry.com [alkaloids.alfa-chemistry.com]

- 15. jocpr.com [jocpr.com]

- 16. uobabylon.edu.iq [uobabylon.edu.iq]

- 17. alkaloids and extraction of alkaloids | PPTX [slideshare.net]

- 18. researchgate.net [researchgate.net]

- 19. Alkaloid Separation - Lifeasible [lifeasible.com]

- 20. rjpharmacognosy.ir [rjpharmacognosy.ir]

- 21. researchgate.net [researchgate.net]

- 22. Development of an efficient system for the separation of indole alkaloids by high performance liquid chromatography and its applications | Scilit [scilit.com]

- 23. Electrospray–Mass Spectrometry-Guided Targeted Isolation of Indole Alkaloids from Leaves of Catharanthus roseus by Using High-Performance Countercurrent Chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Isolation and structural elucidation of indole alkaloids from Geissospermum vellosii by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. d-nb.info [d-nb.info]

- 26. Microscale Methodology for Structure Elucidation of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 27. pubs.acs.org [pubs.acs.org]

- 28. mdpi.com [mdpi.com]

Foreword: From Privileged Scaffold to Validated Candidate

An In-Depth Technical Guide to the In Vitro Characterization of Novel Indol-5-ol Derivatives

The indol-5-ol moiety represents a "privileged scaffold" in medicinal chemistry, a core structure that has given rise to numerous biologically active compounds, from natural products to clinically approved therapeutics. Its unique electronic and steric properties allow it to engage with a wide variety of biological targets. However, the journey from a novel synthesized derivative to a viable drug candidate is a rigorous process of multi-parameter optimization. Success hinges not just on potent activity at the primary target, but on a harmonized profile of cellular efficacy, a well-defined mechanism of action, and favorable drug-like properties.

This guide, written from the perspective of a Senior Application Scientist, eschews a simple checklist approach. Instead, it presents a cohesive, logic-driven framework for the comprehensive in vitro characterization of a new series of indol-5-ol derivatives. We will explore the causality behind experimental choices, detailing not just the "how" but the "why," to construct a self-validating data package that enables confident, data-driven decisions in the drug discovery pipeline.

Part 1: Foundational Characterization & Primary Biological Screening

Before delving into complex target-based assays, a foundational understanding of a compound's basic physicochemical and broad biological effects is paramount. These initial assays act as a critical filter, eliminating compounds with liabilities that would preclude them from further development, regardless of their target potency.

The Non-Negotiable Starting Point: Physicochemical Properties

A compound that cannot be solubilized cannot be reliably tested. Poor solubility can lead to artifactual data in virtually all subsequent assays. Therefore, the first step is always to assess aqueous solubility.

-

Expertise & Experience: We begin with a kinetic solubility assay because it is high-throughput and closely mimics the conditions of initial compound dilution from a DMSO stock into aqueous assay buffers. This provides a more relevant measure for early screening than thermodynamic solubility, which can be time-consuming to determine. A compound with kinetic solubility below 10 µM can be problematic for most cell-based assays.

Protocol: Kinetic Solubility Assessment by Nephelometry

-

Compound Plating: Prepare a 10 mM stock solution of each indol-5-ol derivative in 100% DMSO. In a clear-bottom 96-well plate, perform a serial dilution of the stock to create a concentration range (e.g., 200 µM down to 1.56 µM in DMSO).

-

Aqueous Addition: To each well, add Phosphate-Buffered Saline (PBS), pH 7.4, to a final DMSO concentration of 1-2%. This rapid dilution triggers the precipitation of insoluble compounds.

-

Incubation & Measurement: Incubate the plate at room temperature for 1-2 hours with gentle shaking.

-

Detection: Measure the turbidity (light scattering) of each well using a nephelometer or a plate reader capable of absorbance readings at a high wavelength (e.g., 620 nm).

-

Data Analysis: The concentration at which a significant increase in signal above the background (DMSO + PBS) is observed is defined as the kinetic solubility limit.

Primary Screen: Assessing Cellular Impact

The initial biological evaluation aims to answer a simple question: does the compound have an effect on cancer cells? We employ cytotoxicity or antiproliferative assays against a diverse panel of cancer cell lines. This approach simultaneously assesses potency and provides an early indication of selectivity.

-

Trustworthiness: Using tetrazolium-based assays like MTT or XTT provides a robust and reproducible readout of metabolic activity, which serves as a reliable surrogate for cell viability.[1] The principle relies on the reduction of a tetrazolium salt (e.g., yellow MTT) by mitochondrial dehydrogenases in living cells to form a colored formazan product (purple), which can be quantified spectrophotometrically.[2]

Protocol: XTT Cell Viability Assay

-